rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one
Description
Significance of Bridged Ring Systems in Contemporary Organic Synthesis
Bridged ring systems, particularly those containing nitrogen atoms, are privileged structures in medicinal and synthetic chemistry. rsc.org Their conformational rigidity allows for the precise positioning of functional groups in three-dimensional space, a crucial feature for optimizing interactions with biological targets like enzymes and receptors. nih.govsmolecule.com The synthesis of these complex architectures has been a long-standing challenge and a testament to the ingenuity of synthetic chemists, with transition metal-catalyzed C-H activation emerging as a powerful tool for their construction. rsc.org
Overview of the Azabicyclo[3.2.1]octane Scaffold within Chemical Literature
The azabicyclo[3.2.1]octane core is a prominent motif found in a wide array of natural products and synthetic molecules with diverse biological activities. rsc.orgworktribe.com This scaffold is the central framework of tropane (B1204802) alkaloids, a class of compounds known for their significant pharmacological effects. ehu.esrsc.org The inherent chirality and rigid conformation of the azabicyclo[3.2.1]octane system make it an attractive template for drug design, with derivatives showing potential as analgesics, and reuptake inhibitors for neurotransmitters. rsc.orgnih.gov The synthesis of this scaffold has been extensively explored, with methods ranging from intramolecular cyclizations to rearrangement reactions. rsc.org
Specific Research Focus on 6-Azabicyclo[3.2.1]octan-7-one and Analogous Lactam Systems
Within the broader family of azabicyclic compounds, the 6-azabicyclo[3.2.1]octan-7-one framework and its analogues represent a significant area of research. worktribe.com This lactam system is a key intermediate in the synthesis of various biologically active molecules. worktribe.com The presence of the lactam functionality provides a handle for further chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. Research in this area is driven by the quest for new synthetic methodologies and the exploration of the pharmacological potential of the resulting compounds. researchgate.netrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,5S)-6-azabicyclo[3.2.1]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-5-2-1-3-6(4-5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGPSZFYMOKYSJ-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275334 | |
| Record name | 6-Azabicyclo[3.2.1]octan-7-one, (1R,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820570-86-2 | |
| Record name | 6-Azabicyclo[3.2.1]octan-7-one, (1R,5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820570-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azabicyclo[3.2.1]octan-7-one, (1R,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Mechanistic Investigations of Azabicyclic Lactams
Elucidation of Reaction Pathways and Proposed Transition State Structures
The formation of the 6-azabicyclo[3.2.1]octane skeleton can be achieved through various synthetic routes, each with distinct reaction pathways and transition states.
One prominent method is the copper-catalyzed enantioselective alkene carboamination. nih.gov In this process, N-sulfonyl-2-aryl-4-pentenamines are converted into 6-azabicyclo[3.2.1]octanes. The proposed catalytic cycle begins with an enantioselective aminocupration step, which determines the stereoselectivity of the reaction. This is followed by the homolysis of the C-Cu(II) bond, which generates a primary carbon radical. This radical then adds across the pyrrolidine ring to the aryl group it is cis to. Subsequent oxidation of the resulting aryl radical yields the final azabicyclic product. nih.gov The transition state for the aminocupration step is thought to involve a structure where the phenyl rings of the chiral ligand are positioned "trans" to the substrate's mesyl and alkene groups to minimize steric interactions. nih.gov
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the transition states of related ring-opening reactions in azacycloalkanes. These studies suggest that the conformation of the ring in the transition state, rather than the ground state ring strain, dictates the regioselectivity of the reaction. rsc.org For instance, in the SN2 ring-opening of a 5-membered azacycloalkane, the transition state adopts a less strained 6-membered cyclohexane-like conformation. rsc.org While not directly studying rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one, these findings provide valuable insight into the principles governing the transition states of cyclic nitrogen-containing compounds.
The reactivity of the β-lactam ring itself is also a key area of study. The rate of alkaline hydrolysis of N-aroyl β-lactams is influenced by electron-withdrawing groups, indicating a late transition state during the formation of the tetrahedral intermediate. nih.gov However, for β-lactamase-catalyzed hydrolysis, an earlier transition state is indicated. nih.gov This highlights how different reaction environments can fundamentally alter the structure of the transition state.
Factors Governing Regioselectivity and Stereoselectivity in Azabicyclic Formation
Control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound.
In the intramolecular Michael reaction of nitrosoalkenes, a sulfonamide anion can act as a nucleophile to form a 6-azabicyclo[3.2.1]octane derivative. nih.gov The cyclization of an O-TBS-oxime precursor resulted in a single diastereomer, demonstrating high stereocontrol. The stereochemical outcome was confirmed by X-ray crystallography of a derivative, which showed that the ester group was syn to the oxime in the product. nih.gov
Another example of high stereocontrol is seen in the Brønsted acid-catalyzed [5+2] cycloaddition reaction to form oxa- and azabicyclo[3.2.1]octenes. This method demonstrates excellent exo-selectivity and proceeds with complete retention of enantiomeric purity when chiral, non-racemic scaffolds are used, allowing for the installation of four stereocenters in a single step. nih.gov
The choice of catalyst and ligands is also crucial for controlling stereoselectivity. In the copper-catalyzed carboamination, the use of a chiral (R,R)-Ph-Box ligand complexed with Cu(OTf)2 induced enantioselectivity in the formation of the 6-azabicyclo[3.2.1]octane product. nih.gov
Intramolecular Processes and Their Underlying Chemical Principles
Intramolecular reactions are a powerful tool for constructing the bicyclic framework of azabicyclic lactams. These reactions often proceed with high efficiency due to the proximity of the reacting functional groups.
A notable example is the intramolecular aza-Michael addition. Ene reductases (EREDs) have been shown to facilitate the synthesis of the 6-azabicyclo[3.2.1]octane scaffold through an unprecedented intramolecular β-C−H functionalization. The proposed mechanism involves the enzymatic dehydrogenation of a 3-substituted cyclohexanone to form an α,β-unsaturated ketone, which then undergoes a spontaneous intramolecular aza-Michael addition under basic conditions to form the bicyclic ring system. osti.govillinois.edu
Another powerful intramolecular strategy is the rearrangement of different bicyclic systems. For instance, an epoxytropinone, which has an 8-azabicyclo[3.2.1]octane core, can undergo a Lewis acid-induced nitrogen-driven rearrangement to form a 7-allylated 6-azabicyclo[3.2.1]octan-3-one. acs.org Similarly, the reaction of substituted norbornadienes with toluenesulfonyl azide leads to a substituted 2-azabicyclo[3.2.1]octadiene system through a cycloaddition/rearrangement sequence. nih.gov This reaction is believed to proceed through a highly strained bicyclo[3.1.0]hexene imine intermediate which then undergoes a Cope rearrangement. nih.gov
Intramolecular Michael-type conjugate additions to in situ-generated nitrosoalkenes also provide a route to bridged ring systems, including the 6-azabicyclo[3.2.1]octane skeleton when a sulfonamide anion is used as the internal nucleophile. nih.gov
Ring-Opening Characteristics and Associated Reactivity Profiles
The reactivity of azabicyclic lactams is significantly influenced by the inherent strain of the β-lactam ring. nih.gov This strain facilitates ring-opening reactions, which can be a desirable pathway for further synthetic transformations or an undesirable decomposition route.
The four-membered β-lactam ring does not exhibit exceptionally unusual reactivity compared to its acyclic amide counterparts, and nucleophilic substitution at the carbonyl center generally proceeds through a tetrahedral intermediate. nih.gov The propensity for ring-opening is strongly related to the geometry of the β-lactam nitrogen and the degree of ring strain imposed by the bicyclic structure. nih.gov
One of the key reactions of azabicyclic lactams is ring-opening polymerization, which can be initiated by various catalysts. researchgate.net For example, the ring-opening of the related lactone 6-oxabicyclo[3.2.1]oct-3-en-7-one with amines is a key step in a synthetic route to 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. rsc.org This initial ring-opening forms an amide, which is then reduced and undergoes further transformations. rsc.org
The hydrolysis of the lactam bond is another important ring-opening process. The mechanism of hydrolysis catalyzed by metallo-β-lactamases is thought to involve a di-anionic tetrahedral intermediate stabilized by a zinc(II) ion. nih.gov
Stereochemical Racemization Pathways via Transient Intermediates
The stereochemical integrity of chiral centers in azabicyclic lactams can be compromised through racemization processes. These pathways often involve the formation of transient, achiral intermediates. While specific studies on the racemization of this compound are not prevalent, general mechanisms can be inferred from related systems.
For instance, in the context of Fischer indolization of related octahydroindol-6-one derivatives, diastereoisomerization and racemization processes have been observed. acs.org Such processes in lactams can occur via enolate intermediates. Deprotonation at the α-carbon to the carbonyl group can lead to the formation of a planar enolate, which can then be protonated from either face, leading to a loss of stereochemical information at that center. The presence of a base can facilitate this process.
In the synthesis of β-lactams via the [2+2] cycloaddition of a ketene and an imine, the stereochemical outcome (cis- or trans-) is dependent on the potential for isomerization of a zwitterionic intermediate. nih.gov If the intermediate has a sufficient lifetime to isomerize, a mixture of diastereomers can be formed, which is a related concept to the loss of stereochemical purity. nih.gov
Role of Radical Intermediates in Azabicyclo[3.2.1]octane Synthesis
Radical chemistry offers powerful and often complementary methods for the construction of complex cyclic systems, including the 6-azabicyclo[3.2.1]octane skeleton.
A significant approach involves the decarbonylative radical cyclization of α-amino selenoesters. nih.govcapes.gov.br In this reaction, treatment of an α-amino selenoester tethered to an electronically poor alkene with tributyltin hydride or TTMSS generates a 1-aminomethyl radical intermediate. This radical then undergoes an intramolecular cyclization to furnish the 6-azabicyclo[3.2.1]octane framework. nih.govcapes.gov.br
Copper-catalyzed reactions can also proceed through radical intermediates. In the enantioselective alkene carboamination described earlier, the proposed mechanism involves the homolysis of an organocopper(II) intermediate to form a primary carbon radical, which is a key step in the formation of the second ring. nih.gov
Carbamoyl (B1232498) radicals have also been utilized in a tandem 4-exo-trig cyclization—dithiocarbamate group transfer reaction to create β-lactams fused to other rings. nih.gov Subsequent rearrangement of these products can lead to the 6-azabicyclo[3.2.1]octane ring system. nih.gov The study of azanorbornanic aminyl radicals, generated from organic azides, has also shown that these nitrogen-centered radicals can undergo regioselective rearrangement to form diazabicyclo[3.2.1]octene systems, highlighting the utility of radical rearrangements in forming bridged bicyclic structures. us.es
The table below summarizes some radical-mediated approaches to the azabicyclo[3.2.1]octane core.
| Radical Precursor | Radical Intermediate | Reaction Type | Key Reagents | Reference |
|---|---|---|---|---|
| α-Amino selenoester | 1-Aminomethyl radical | Decarbonylative cyclization | Tributyltin hydride | nih.govcapes.gov.br |
| N-sulfonyl-2-aryl-4-pentenamine | Primary carbon radical | Copper-catalyzed carboamination | Ph-Box-Cu2, MnO2 | nih.gov |
| Dithiocarbamate derivative | Carbamoyl radical | Tandem cyclization-group transfer | - | nih.gov |
| Organic azide | Aminyl radical | Rearrangement | Bu3SnH, AIBN | us.es |
Intermolecular Interactions and Their Influence on Reaction Outcomes
Intermolecular interactions, including those with solvents, catalysts, and other reagents, can profoundly influence the course of a chemical reaction, affecting its rate, yield, and selectivity.
In the synthesis of azabicyclic lactams, the choice of solvent can be critical. For example, in the 1,3-dipolar cycloaddition of 3-oxidopyraziniums to form diazabicyclo[3.2.1]octane systems, acetonitrile is often used as the solvent. The polarity and coordinating ability of the solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction pathway.
The interaction between a substrate and a catalyst is a quintessential example of a critical intermolecular interaction. In the copper-catalyzed enantioselective carboamination, the precise coordination of the chiral Ph-Box ligand to the copper center creates a chiral environment that directs the approach of the substrate, leading to an enantioselective outcome. nih.gov Similarly, in enzyme-catalyzed reactions, such as the ERED-facilitated synthesis of the 6-azabicyclo[3.2.1]octane scaffold, the reaction proceeds within the highly specific environment of the enzyme's active site. osti.govillinois.edu
The nature of the base used in a reaction can also be a deciding factor. In the intramolecular Michael reaction forming a 6-azabicyclo[3.2.1]octane, it was found that tetrabutylammonium fluoride (TBAF) was a sufficiently strong base to deprotonate the sulfonamide nucleophile, initiating the cyclization cascade. nih.gov
Computational and Theoretical Chemistry Studies of Rac 1r,5s 6 Azabicyclo 3.2.1 Octan 7 One and Analogues
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like bicyclic lactams.
DFT calculations are crucial for determining the most stable three-dimensional structure (geometry optimization) and understanding the electron distribution (electronic structure) within a molecule. For bridged lactams, DFT has been used to analyze the distortion of the amide bond from planarity, a key feature of these strained systems. nih.gov
Upon distortion, the N–C(O) bond length increases significantly, while the C=O bond shortens, indicating a shift from amide resonance towards an amino ketone character. nih.gov Winkler and Dunitz proposed parameters to quantify this distortion: the twist angle (τ) and the pyramidalization at the nitrogen (χN) and carbon (χC) atoms. nih.gov For example, in a highly strained [3.3.1] bicyclic lactam, X-ray crystallography confirmed a twist angle (τ) of 30.8° and a nitrogen pyramidalization (χN) of 52.7°. nih.gov The N-C(O) bond length was found to be 1.393 Å and the C=O bond length was 1.218 Å. nih.gov In another instance, a bridged hydantoin within a [3.2.1] scaffold exhibited τ = 36.4° and χN = 50.2°, with an N-C(O) bond length of 1.404 Å and a C=O length of 1.210 Å. nih.gov
DFT calculations can also predict spectroscopic properties. For instance, the infrared (IR) stretching frequency of the carbonyl group (C=O) is sensitive to amide bond distortion. In planar amides, this stretch typically appears around 1670 cm⁻¹, whereas in strained bridged lactams, it shifts to higher frequencies, sometimes exceeding 1760 cm⁻¹, which is more characteristic of ketones. nih.gov For the highly strained 1-azabicyclo[3.3.1]nonan-2-one, the C=O stretching frequency was observed at 1728 cm⁻¹. nih.gov
The electronic structure of protonated diphenethylamine analogues, which share structural motifs with the target compound, has been analyzed using DFT at the B3LYP/6-31g(d,p) level to correlate electronic properties with receptor binding affinity. researchgate.net Similarly, DFT and electron propagator theory (EPT) have been employed to study the ground and excited electronic states of various complexes, revealing details about their molecular orbitals. rsc.org
Table 1: Representative DFT-Calculated Geometric Parameters for Bridged Lactam Analogues
| Compound/System | Twist Angle (τ) | N-Pyramidalization (χ~N~) | N–C(O) Bond Length (Å) | C=O Bond Length (Å) | Source |
|---|---|---|---|---|---|
| [3.3.1] Bicyclic Lactam | 30.8° | 52.7° | 1.393 | 1.218 | nih.gov |
| Bridged Hydantoin | 36.4° | 50.2° | 1.404 | 1.210 | nih.gov |
| 1-Aza-2-adamantanone (protonated) | 88.1° | 58.0° | 1.508 | 1.186 | nih.gov |
| 1-Aza-2-adamantanone (neutral, α-methylated) | 90.0° | 61.8° | 1.448 | 1.201 | nih.gov |
The 6-azabicyclo[3.2.1]octane skeleton is known for its rigid structure. However, the piperidine (B6355638) ring within this system can theoretically adopt different conformations, such as chair or boat forms. Computational studies are essential for determining the relative stabilities of these conformers.
A study on related 3-azabicyclo[3.2.1] and [3.2.2] diamine scaffolds used DFT to investigate the relative stability of boat-like versus chair-like conformations of the ring containing the secondary nitrogen. montclair.edu For the [3.2.1] templates, chair-like conformations were found to be more stable, with a low energy barrier (<9 kcal/mol) between the conformers. montclair.edu In a separate study on 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives, a combination of NMR data and DFT/B3LYP/6-31G* geometry optimizations concluded that the pyran ring predominantly adopts a chair conformation. researchgate.net However, for one derivative, NMR data suggested a boat conformer, while calculations predicted the chair conformer to be lower in energy, highlighting that calculated chemical shifts can sometimes offer better agreement with experimental results than relative energies alone. researchgate.net
The stability of N-alkyl invertomers in tropane (B1204802) (8-methyl-8-azabicyclo[3.2.1]octane) and granatane analogues has also been a subject of computational investigation, as the relative stability can influence interactions with biological receptors. researchgate.net These studies help in understanding the configurational preferences of substituents on the nitrogen atom.
For pericyclic reactions, which share mechanistic features with some transformations of bicyclic systems, DFT methods have been benchmarked against high-level calculations. nih.gov The meta-hybrid M06-2X functional, for example, has shown good performance in predicting reaction barriers, with a mean absolute error of 1.1 kcal/mol. nih.gov The performance of various functionals, including B3LYP and MPW1K, has been evaluated for predicting activation barriers and reaction enthalpies in 1,3-dipolar cycloadditions, with CBS-QB3 values often used as a standard. researchgate.net
In a study on the rearrangement of 3-oxidopyraziniums to diazabicyclo[3.2.1]octanes, DFT calculations at the B3LYP/6-31G(d) level were used to assess the feasibility of the proposed mechanism. acs.org Similarly, the mechanism for the α-functionalization of amides was investigated computationally using a DLPNO-CCSD(T)//DFT approach, which allowed for the estimation of free-energy barriers for different reaction pathways. acs.org These calculations can determine the probability of competing reaction pathways by comparing their respective energy barriers. acs.org
Table 2: Comparison of DFT Functional Performance for Reaction Barrier Calculations
| Reaction Type | Method | Mean Absolute Deviation (kcal/mol) | Source |
|---|---|---|---|
| Pericyclic Reactions | M06-2X | 1.1 | nih.gov |
| Pericyclic Reactions | B2K-PLYP | 1.4 | nih.gov |
| Pericyclic Reactions | BP86 | 5.8 | nih.gov |
| 1,3-Dipolar Cycloadditions | MPW1K/6-31G* | 1.1 | researchgate.net |
| 1,3-Dipolar Cycloadditions (Reaction Enthalpies) | B3LYP/6-31G* | 2.4 | researchgate.net |
DFT calculations provide deep insight into reaction mechanisms by identifying transition states and intermediates. For azabicyclic systems, these studies have been instrumental in understanding complex transformations. For example, DFT studies on the 1,3-dipolar cycloaddition of 3-oxidopyraziniums were consistent with experimental results regarding the regio- and stereoselectivity of the formation of 3,8-diazabicyclo[3.2.1]octanes. acs.org
In another case, the regioselective rearrangement of azanorbornanic aminyl radicals into 2,8-diazabicyclo[3.2.1]oct-2-ene systems was investigated. documentsdelivered.com A detailed mechanistic proposal, supported by computational studies, was reported to explain this unusual radical rearrangement. documentsdelivered.com DFT calculations have also been used to show that the oxidative C–H bond functionalization of N-aryl pyrrolidines to form 8-azabicyclo[3.2.1]octanes proceeds through a hydride transfer within a charge transfer complex, with reactivity being dictated by the stability of the resulting carbocation intermediate. acs.org
Furthermore, mechanistic investigations into the photoredox-catalyzed amination of amides have utilized DFT to calculate the energetics of key steps, such as the hydrogen atom transfer (HAT) process and subsequent fragmentation, to build a complete catalytic cycle. researchgate.netresearchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques, including molecular mechanics and dynamics simulations, used to study the behavior of molecules. For rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one analogues, these methods are particularly useful for studying their interactions with biological macromolecules and their dynamic behavior in solution. researchgate.net
Molecular dynamics (MD) simulations track the movement of atoms over time, providing a picture of the molecule's flexibility and conformational landscape. In the study of a P2Y₁₄R antagonist with a bridged piperidine structure, MD simulations were used to model the complex between the ligand and the receptor. nih.gov The system was embedded in a lipid bilayer and solvated with water to simulate a realistic biological environment, allowing for the study of the stability and persistence of key ligand-receptor interactions. nih.gov Similar MD simulations have been performed on isoquinoline derivatives to verify the stability of ligand-protein complexes over time. researchgate.net
Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR (Quantitative Structure-Activity Relationship) technique, has been applied to series of 3β-naphthyltropane derivatives (which have an 8-azabicyclo[3.2.1]octane core) to understand the factors influencing their binding affinity at dopamine and serotonin transporters. acs.org
Advanced Quantum Chemical Calculations
While DFT is a workhorse for many applications, more accurate, albeit computationally expensive, methods are sometimes required. These advanced quantum chemical calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, are often used to benchmark DFT results or to study systems where DFT may be less reliable.
Coupled-cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T), is often considered the "gold standard" in quantum chemistry for its high accuracy in energy calculations. faccts.de Hierarchical, convergent ab initio benchmarks for pericyclic reactions have been performed using electron correlation treatments up to CCSDT(Q) with large basis sets to provide highly accurate reference data against which various DFT functionals can be tested. nih.govrsc.org
For calculating accurate reaction energy barriers, a common strategy is to optimize the geometry at a less expensive level (like DFT) and then perform a single-point energy calculation at a higher level, such as DLPNO-CCSD(T) (a highly efficient local correlation method). faccts.de This approach was used to compute the reaction profile for the α-functionalization of amides, providing reliable free-energy barriers. acs.org Recent work has also assessed the applicability of CCSD(T) for describing non-covalent interactions in large systems, a crucial aspect for understanding ligand-receptor binding, and found it to be reliable for systems with significant HOMO-LUMO gaps. nih.gov These high-level methods ensure that the computational predictions are as close as possible to experimental reality, providing a solid foundation for mechanistic interpretation and molecular design. nih.govacs.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool used to predict the reactivity of molecules. imist.ma It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imist.maimperial.ac.uk The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction. imperial.ac.uk
In the study of analogues of 6-azabicyclo[3.2.1]octan-7-one, FMO analysis helps to understand their chemical behavior. For instance, in a related tricyclic system derived from an 8-azabicyclo[3.2.1]octan-3-one derivative, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine the frontier orbitals. sci-hub.st The analysis revealed that the HOMO was primarily localized on a phenyl group substituent, while the LUMO was concentrated on a dichlorophenyl group attached to an exocyclic double bond. sci-hub.st The calculated energy gap between the HOMO and LUMO in this specific analogue was found to be 0.136 eV, indicating its potential for reactivity. sci-hub.st Such computational insights are instrumental in predicting how these molecules will interact with other reagents. sci-hub.st
Table 1: Frontier Molecular Orbital (FMO) Data for a 6-Azabicyclo[3.2.1]octan-7-one Analogue
| Orbital | Energy (eV) | Primary Contribution |
|---|---|---|
| HOMO | -5.08 | Phenyl group at N-4 |
| LUMO | -0.88 | 2,4-dichlorophenyl group |
| HOMO-LUMO Gap | 0.136 eV | - |
Data derived from a computational study on a related tricyclic system. sci-hub.st
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, particularly in non-covalent interactions. libretexts.orgchemrxiv.org In an MESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For the 6-azabicyclo[3.2.1]octan-7-one scaffold, MESP analysis would highlight the most likely sites for chemical reactions. The lone pair of electrons on the nitrogen atom and the oxygen atom of the carbonyl group would create regions of negative electrostatic potential, making them targets for electrophiles and protonation. Conversely, the carbonyl carbon would exhibit a positive potential, marking it as a site for nucleophilic attack. In a study of a related tricyclic derivative, MESP calculations showed that the most electrophilic site was a nitrogen atom in the ring system, while the most nucleophilic sites were distributed on the hydrogen atoms of dichlorophenyl groups. sci-hub.st This information is critical for understanding the molecule's role in intermolecular interactions and for designing targeted chemical modifications. sci-hub.st
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.dewisc.eduwisc.edu This analysis provides detailed information about bonding, orbital hybridization, and the stabilizing effects of electron delocalization (hyperconjugation). uni-muenchen.de
Computational Studies on N-Invertomer Stereochemistry and Equilibrium
The nitrogen atom in the 6-azabicyclo[3.2.1]octan-7-one ring system can undergo inversion, leading to different stereoisomers known as N-invertomers. The substituent on the nitrogen can be in either an axial or equatorial position relative to the piperidine-like ring of the bicyclic system. academie-sciences.fr The relative stability of these invertomers is crucial as it can influence the molecule's shape, reactivity, and biological interactions. academie-sciences.frresearchgate.net
Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to determine the preferred stereochemistry and the equilibrium between the N-invertomers. academie-sciences.fracs.org Studies on related N-substituted nortropinones and norgranatanones have shown that the conformational preference can be influenced by the nature of the N-substituent and the solvent. academie-sciences.fr For instance, while some N-substituted tropinones show a slight preference for the axial N-invertomer in chloroform, protonation of the nitrogen can shift the equilibrium towards the equatorial form. academie-sciences.frresearchgate.net DFT calculations have been successful in reproducing these experimental observations, providing a theoretical basis for the observed conformational preferences. researchgate.net
Table 2: N-Invertomer Preferences in Related Bicyclic Systems
| Compound Family | N-Substituent | Solvent | Dominant Invertomer |
|---|---|---|---|
| Nortropinone | tert-Butyl, Benzyl | CDCl₃ | Equatorial |
| Nortropinone | Ethyl, Phenethyl | CDCl₃ | Ratio close to 1 |
| Granatanone | Various Alkyl/Aryl | CDCl₃ | Axial |
Data derived from studies on related tropinone and granatanone systems. academie-sciences.frresearchgate.net
Investigation of Ring Strain Effects on Reactivity and Structure
The fused-ring structure of 6-azabicyclo[3.2.1]octan-7-one inherently possesses ring strain, which is the excess energy arising from non-ideal bond angles and steric interactions compared to a strain-free acyclic analogue. libretexts.org This strain energy can have a significant impact on the molecule's structure, stability, and chemical reactivity. libretexts.orgresearchgate.net Molecules with higher ring strain are generally more reactive, as chemical transformations can lead to a more stable, less strained product. libretexts.org
Computational methods, such as ab initio molecular orbital calculations, are employed to quantify the intrinsic ring strain and thermodynamic stability of bicyclic systems. While the 6-azabicyclo[3.2.1]octane scaffold is a thermodynamically stable entity, its inherent strain can be exploited to promote certain reactions. For example, the concept of strain-promoted cycloaddition reactions utilizes the release of ring strain as a driving force to enhance reaction rates. researchgate.net Understanding the magnitude and consequences of ring strain is therefore essential for predicting the reactivity of the 6-azabicyclo[3.2.1]octan-7-one framework and for designing synthetic strategies that leverage this property. researchgate.net
Spectroscopic and Spectrometric Methodologies for Structural Elucidation of Azabicyclic Lactams
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
No experimental ¹H NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one, has been found in the public domain.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Similarly, there is no available ¹³C NMR data detailing the chemical shifts for the carbon atoms within the this compound structure.
Advanced NMR Techniques for Stereochemical and Conformational Analysis (e.g., 2D NMR, NOESY/ROESY)
A search for advanced NMR studies, such as 2D NMR (e.g., COSY, HSQC) or Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY), which would be crucial for confirming the stereochemistry and conformational arrangement of this bicyclic lactam, yielded no results.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
There are no published High-Resolution Mass Spectrometry (HRMS) data that would confirm the precise molecular formula of this compound by comparing its theoretical and observed exact mass values.
Electrospray Ionization Mass Spectrometry (ESI-MS)
No Electrospray Ionization Mass Spectrometry (ESI-MS) data, which would provide information on the compound's ionization behavior and potential fragmentation patterns, could be retrieved from available scientific sources.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the quintessential technique for the unambiguous determination of a molecule's solid-state structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be generated, revealing precise atomic positions, bond lengths, and bond angles.
The term "rac" or "(±)" denotes a racemic mixture, which contains equal amounts of two enantiomers—non-superimposable mirror images of each other. ethernet.edu.et For 6-Azabicyclo[3.2.1]octan-7-one, the specific designation (1R,5S) refers to one of these enantiomers. X-ray crystallography is a powerful tool for elucidating the absolute configuration of chiral centers within a molecule, especially when a single enantiomer can be crystallized, often through the use of a chiral resolving agent.
In the analysis of related bicyclic systems, single-crystal X-ray diffraction has been successfully employed to confirm the absolute molecular configuration. For instance, the structure of derivatives of the 8-azabicyclo[3.2.1]octane ring system has been fully elucidated using this method. bham.ac.uk The technique allows for the precise assignment of R and S configurations to each stereocenter, which is critical for understanding structure-activity relationships in medicinal chemistry. bham.ac.uk While a crystal structure for the specific racemic compound is not widely published, analysis of derivatives like 2-(4-Methoxyphenyl)-6-azabicyclo[3.2.1]octan-7-one has established the relative stereochemistry of the bicyclic core through X-ray crystallography. whiterose.ac.uk In such racemic crystals, the unit cell contains both enantiomers, and the analysis can confirm the relative configuration of the atoms within each molecule. researchgate.net
Crystal structure analysis provides invaluable insights into the packing of molecules within a crystal lattice and the non-covalent interactions that govern this arrangement. rsc.orgyu.edu.jo These interactions, though weaker than covalent bonds, are fundamental to the physical properties and stability of the crystal. For lactams like this compound, key intermolecular interactions are expected to include hydrogen bonding and van der Waals forces.
The presence of the lactam functionality, with its N-H group (a hydrogen bond donor) and carbonyl group (C=O, a hydrogen bond acceptor), strongly suggests the formation of intermolecular hydrogen bonds. In the crystal structures of related bicyclic lactams, these interactions are prominent. yu.edu.jotandfonline.com For example, analysis of N-acyl derivatives of the analogous 8-oxa-6-azabicyclo[3.2.1]octan-7-one revealed an elongation of the C-N bond in the lactam-amide moiety, providing insight into the electronic effects of substitution. oup.comoup.com
A summary of expected crystallographic data, based on analogous structures, is presented below.
| Parameter | Expected Value / Information | Reference |
| Crystal System | Monoclinic or Orthorhombic | oup.comoup.com |
| Space Group | Centrosymmetric (e.g., P2₁/c) for the racemate, Non-centrosymmetric for a resolved enantiomer | oup.comnih.gov |
| Key Bond Lengths | C=O: ~1.23 Å; C-N: ~1.34 Å | oup.com |
| Primary Interactions | Intermolecular hydrogen bonding (N-H···O=C) | tandfonline.comnih.gov |
| Secondary Interactions | C-H···O contacts, van der Waals forces | tandfonline.comnih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at various wavelengths, causing molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency.
For this compound, the most prominent features in the IR spectrum are expected to be the absorption bands corresponding to the N-H and C=O stretching vibrations of the lactam ring. The C=O stretch in bicyclic lactams is particularly informative, as its frequency is sensitive to ring strain. In related bicyclic ketones and lactams, the carbonyl absorption is typically observed in the range of 1700-1750 cm⁻¹. researchgate.netnih.gov The N-H stretch is expected to appear as a broader band around 3200-3400 cm⁻¹.
The table below summarizes the expected characteristic IR absorption frequencies for this compound, based on data from analogous compounds. mdpi.commdpi.com
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Reference(s) |
| Amide N-H | Stretch | 3200 - 3400 | mdpi.com |
| Alkyl C-H | Stretch | 2850 - 3000 | mdpi.commdpi.com |
| Lactam Carbonyl C=O | Stretch | ~1725 - 1750 | researchgate.netmdpi.com |
| C-N | Stretch | 1200 - 1350 | mdpi.com |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical percentages calculated from the molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's purity and proposed atomic composition.
The molecular formula for 6-Azabicyclo[3.2.1]octan-7-one is C₇H₁₁NO, corresponding to a molar mass of 125.17 g/mol . The theoretical elemental composition can be readily calculated from this formula. Experimental verification through combustion analysis is a standard procedure in the characterization of newly synthesized compounds. mdpi.commdpi.com
The expected results from an elemental analysis are shown in the following table.
| Element | Molecular Formula | Theoretical (%) | Found (%) |
| Carbon (C) | C₇H₁₁NO | 67.17 | (Expected to be within ±0.4% of theoretical) |
| Hydrogen (H) | C₇H₁₁NO | 8.86 | (Expected to be within ±0.4% of theoretical) |
| Nitrogen (N) | C₇H₁₁NO | 11.19 | (Expected to be within ±0.4% of theoretical) |
| Oxygen (O) | C₇H₁₁NO | 12.78 | (Typically calculated by difference) |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one?
- Methodological Answer : Prioritize catalytic hydrogenation of pyrrole derivatives followed by cyclization, using palladium on carbon (Pd/C) under controlled temperature (40–60°C) and hydrogen pressure (1–3 atm). Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using flash chromatography or recrystallization to achieve >95% purity. Scale-up requires continuous flow reactors to maintain yield consistency .
Q. How should researchers characterize the stereochemical purity of this compound?
- Methodological Answer : Use chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak® IA) and a mobile phase of hexane/isopropanol (90:10). Validate enantiomeric excess (ee) via comparison with racemic standards. Nuclear magnetic resonance (NMR) analysis (e.g., - and -NMR) can corroborate structural integrity by identifying key proton environments (e.g., lactam carbonyl at ~170 ppm in -NMR) .
Q. What role does this compound play in organic synthesis?
- Methodological Answer : The bicyclic lactam serves as a versatile scaffold for synthesizing β-turn mimetics in peptide chemistry. Functionalize the lactam nitrogen via alkylation or acylation, and exploit the bridgehead positions for stereoselective derivatization. For example, introduce substituents at C3 or C5 to modulate conformational rigidity in drug candidates .
Advanced Research Questions
Q. What strategies resolve enantiomers of this compound for chiral drug development?
- Methodological Answer : Employ di-p-toluoyl hemitartrate as a resolving agent in a biphasic solvent system (e.g., ethyl acetate/water). Monitor crystallization dynamics via polarized light microscopy. Alternatively, use enzymatic resolution with lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer, achieving >98% ee .
Q. How can researchers address contradictory spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate mass spectrometry (MS) and NMR results. For instance, if MS suggests a molecular ion peak at m/z 139 but -NMR lacks a carbonyl signal, re-examine sample purity or consider alternative fragmentation pathways. X-ray crystallography provides definitive confirmation of stereochemistry and bond connectivity .
Q. What experimental designs evaluate the environmental fate of this compound?
- Methodological Answer : Conduct OECD 301 biodegradation tests under aerobic conditions, measuring biochemical oxygen demand (BOD) over 28 days. Assess photostability via UV-Vis spectroscopy (λ = 254 nm) in aqueous solutions. Use high-resolution mass spectrometry (HRMS) to identify transformation products in simulated wastewater .
Q. How can retrosynthetic analysis streamline the synthesis of derivatives?
- Methodological Answer : Apply AI-driven tools (e.g., Reaxys or SciFinder) to identify viable precursors. For example, disassemble the bicyclic core into pyrrolidine and cyclohexenone fragments. Prioritize one-step reactions like reductive amination or [3+2] cycloadditions to minimize purification steps .
Q. What analytical techniques quantify stability under varying pH and temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
